4-(Aminomethyl)-2-fluoro-6-iodoaniline

Catalog No.
S13107177
CAS No.
M.F
C7H8FIN2
M. Wt
266.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Aminomethyl)-2-fluoro-6-iodoaniline

Product Name

4-(Aminomethyl)-2-fluoro-6-iodoaniline

IUPAC Name

4-(aminomethyl)-2-fluoro-6-iodoaniline

Molecular Formula

C7H8FIN2

Molecular Weight

266.05 g/mol

InChI

InChI=1S/C7H8FIN2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2H,3,10-11H2

InChI Key

JBLMBXFHLAGSEK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)N)I)CN

4-(Aminomethyl)-2-fluoro-6-iodoaniline is an organic compound characterized by a unique structure that includes an amino group, a fluorine atom, and an iodine atom attached to a benzene ring. Its chemical formula is C7H7FNIC_7H_7FNI, with a molecular weight of approximately 227.04 g/mol. This compound is notable for its potential applications in medicinal chemistry and material science due to its ability to participate in various

  • Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives, which may alter the compound's reactivity and biological properties.
  • Reduction: The compound can be reduced to yield different derivatives, affecting its functional groups and properties.
  • Substitution: The fluorine atom can be replaced with other functional groups through nucleophilic aromatic substitution, allowing for the synthesis of a variety of derivatives with tailored properties.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium methoxide for substitution reactions .

The biological activity of 4-(Aminomethyl)-2-fluoro-6-iodoaniline has been explored in various studies. It exhibits potential as an inhibitor of specific enzymes, impacting pathways crucial for cell proliferation and survival. For instance, compounds with similar structures have been shown to inhibit dihydrofolate reductase, an enzyme vital for DNA synthesis, which could position this compound as a candidate for further pharmacological development .

The synthesis of 4-(Aminomethyl)-2-fluoro-6-iodoaniline typically involves several key steps:

  • Starting Material Preparation: The synthesis begins with 2-fluoro-6-iodoaniline as the base compound.
  • Nitration: The starting material undergoes nitration to introduce additional functional groups.
  • Reduction: Subsequent reduction processes convert nitro groups into amino groups.
  • Final Functionalization: The final product can be obtained through careful control of reaction conditions to ensure the desired functional groups are present.

These methods may vary based on the desired yield and purity, with industrial applications often optimizing these steps for larger-scale production .

4-(Aminomethyl)-2-fluoro-6-iodoaniline finds applications in several fields:

  • Medicinal Chemistry: Its potential as a pharmaceutical agent makes it a candidate for drug development targeting specific diseases.
  • Material Science: The compound can be used as a building block in the synthesis of advanced materials with unique properties.
  • Chemical Research: It serves as a useful intermediate in organic synthesis, facilitating the creation of more complex molecules.

Studies on the interactions of 4-(Aminomethyl)-2-fluoro-6-iodoaniline with biological targets have indicated its potential to bind effectively to various enzymes and receptors. These interactions are crucial for understanding its mechanism of action and therapeutic potential. For instance, research has shown that similar compounds can modulate enzyme activity, providing insights into their pharmacological profiles .

Several compounds share structural similarities with 4-(Aminomethyl)-2-fluoro-6-iodoaniline. Here are some notable examples:

Compound NameKey FeaturesUniqueness
2-FluoroanilineLacks iodine; simpler structureNo halogen substituent other than fluorine
4-IodoanilineContains iodine but lacks fluorineMore reactive due to iodine presence
2-Fluoro-6-bromoanilineContains bromine instead of iodineDifferent halogen affects reactivity
2-Fluoro-5-nitroanilineContains a nitro groupDifferent functional group impacts biological activity

These compounds illustrate the diversity within this chemical class while highlighting the unique combination of functional groups present in 4-(Aminomethyl)-2-fluoro-6-iodoaniline that may confer distinct properties or activities .

XLogP3

0.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

265.97162 g/mol

Monoisotopic Mass

265.97162 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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